molecular formula C10H21NO B1480528 2-(Tert-butyl)-3,3-dimethylmorpholine CAS No. 2091565-65-8

2-(Tert-butyl)-3,3-dimethylmorpholine

Cat. No. B1480528
CAS RN: 2091565-65-8
M. Wt: 171.28 g/mol
InChI Key: FOMKHFNTTZGNER-UHFFFAOYSA-N
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Description

The compound is an organic molecule, likely a type of amine given the “morpholine” in its name. Morpholines are a type of organic chemical compound that contain a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The “2-(Tert-butyl)-3,3-dimethyl” part suggests that the morpholine ring is substituted with a tert-butyl group at the 2nd position and two methyl groups at the 3rd position .


Synthesis Analysis

While specific synthesis methods for “2-(Tert-butyl)-3,3-dimethylmorpholine” are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions . For instance, tert-butyl alcohol, a related compound, is commercially derived from isobutane as a co-product of propylene oxide production .

Scientific Research Applications

Advanced Material Synthesis

One area of application is in the synthesis of advanced materials, such as luminescent materials and polymers. For instance, heteroleptic cationic Ir(III) complexes have been designed for applications in data security protection, showcasing dual-emission and mechanoluminescence, with potential as smart luminescent materials (Song et al., 2016). Moreover, copolymers from tert-butyl methacrylate and 2-propenyl isocyanate have been explored for photoresist applications, indicating the role of 2-(Tert-butyl)-3,3-dimethylmorpholine derivatives in developing materials with enhanced glass transition temperatures and potential for thermal cis-elimination reactions (Ferbitz & Mormann, 2003).

Catalysis and Synthesis

This compound also plays a crucial role in catalysis and synthetic chemistry. Research has demonstrated its application in the efficient synthesis of ruthenium complexes, which are pivotal for catalytic processes, including hydroformylation of styrenes (Rau et al., 2004). Similarly, novel synthesis pathways involving cis-3,5-disubstituted morpholine derivatives highlight the compound's utility in generating structurally complex and functionally diverse chemical entities (D’hooghe et al., 2006).

Energy Conversion and Sensing

Furthermore, the compound's derivatives have found applications in energy conversion technologies and sensing. For instance, co-sensitization with cyanine dyes, including derivatives of 2-(Tert-butyl)-3,3-dimethylmorpholine, has been investigated to improve photoelectric conversion efficiency in dye-sensitized solar cells (Wu et al., 2009). This highlights the compound's potential in enhancing renewable energy technologies.

Biochemical Applications

Lastly, while ensuring the exclusion of direct drug usage and side effects, it's important to acknowledge the biochemical research implications. For example, homochiral cyclopalladated complexes of 2-(Tert-butyl)-3,3-dimethylmorpholine derivatives have been studied for their unique steric effects and potential in asymmetric synthesis and catalysis (Peterson et al., 2002).

properties

IUPAC Name

2-tert-butyl-3,3-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2,3)8-10(4,5)11-6-7-12-8/h8,11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMKHFNTTZGNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCCN1)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butyl)-3,3-dimethylmorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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